
Methyl 2-(3-thienyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-thienyl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a thiophene ring, which is a sulfur-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-thienyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids, and aryl halides under controlled conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Methyl 2-(3-thienyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes.
科学研究应用
Methyl 2-(3-thienyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of methyl 2-(3-thienyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Methyl benzoate: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 3-thiophenecarboxylate: Similar structure but with the ester group directly attached to the thiophene ring.
Uniqueness
Methyl 2-(3-thienyl)benzoate is unique due to the presence of both a benzoate ester and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
20608-88-2 |
|---|---|
分子式 |
C12H10O2S |
分子量 |
218.27 g/mol |
IUPAC 名称 |
methyl 2-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-5-3-2-4-10(11)9-6-7-15-8-9/h2-8H,1H3 |
InChI 键 |
PARKTCBUEOYYIP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


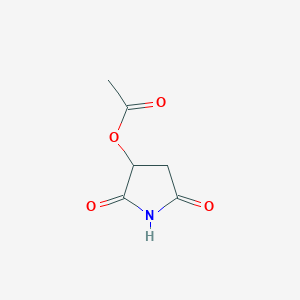
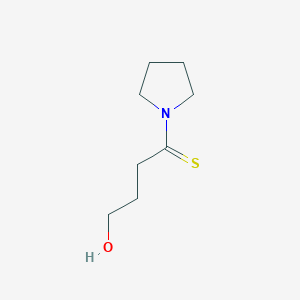
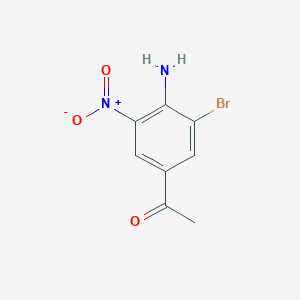
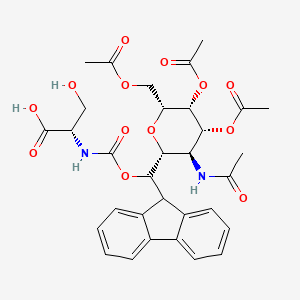
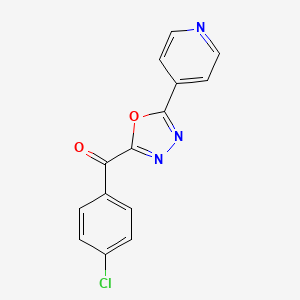

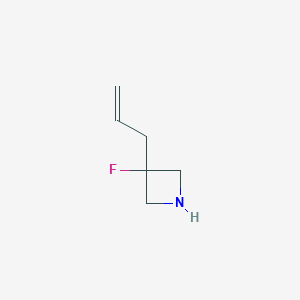

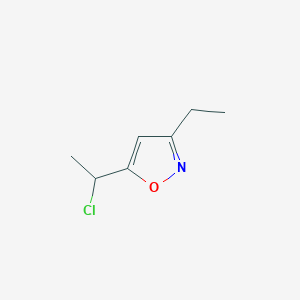
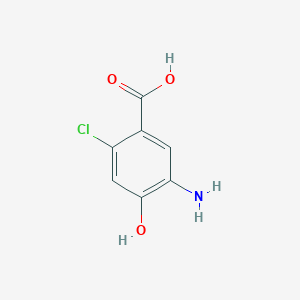
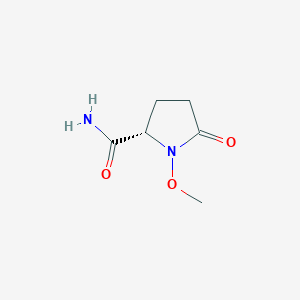
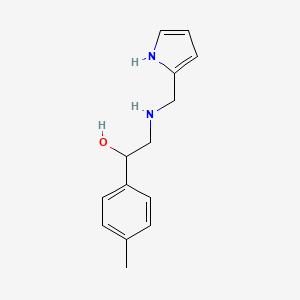
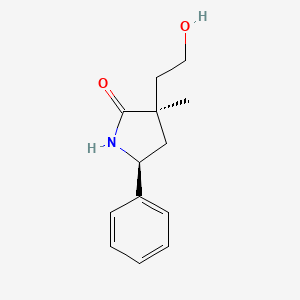
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)
